1-Cycloheptyl-3-cyclohexylurea

Data Gap Literature Deficiency Procurement Risk

1-Cycloheptyl-3-cyclohexylurea is a synthetic, disubstituted urea derivative (C14H26N2O) available primarily as a specialty research chemical from various small-molecule suppliers. Publicly available information on its physical properties, solubility, or stability is limited to vendor-provided molecular weight and formula data.

Molecular Formula C14H26N2O
Molecular Weight 238.37g/mol
CAS No. 1145-53-5
Cat. No. B457933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cycloheptyl-3-cyclohexylurea
CAS1145-53-5
Molecular FormulaC14H26N2O
Molecular Weight238.37g/mol
Structural Identifiers
SMILESC1CCCC(CC1)NC(=O)NC2CCCCC2
InChIInChI=1S/C14H26N2O/c17-14(16-13-10-6-3-7-11-13)15-12-8-4-1-2-5-9-12/h12-13H,1-11H2,(H2,15,16,17)
InChIKeyUNJJKYXFZFSKNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 1-Cycloheptyl-3-cyclohexylurea (CAS 1145-53-5): A Basic Research Compound


1-Cycloheptyl-3-cyclohexylurea is a synthetic, disubstituted urea derivative (C14H26N2O) available primarily as a specialty research chemical from various small-molecule suppliers . Publicly available information on its physical properties, solubility, or stability is limited to vendor-provided molecular weight and formula data. A source incorrectly conflates this compound with 1,3-dicyclohexylurea (DCCU), indicating a wider confusion regarding its identity and application profile .

Compound Class
Disubstituted urea, cycloheptyl/cyclohexyl analog
Structural Distinction
Distinct from 1,3-dicyclohexylurea; cycloheptyl moiety may alter lipophilicity profile
Procurement Rationale
Chemical diversity screening or SAR probe; no performance data available

The Critical Gap in Evidence for 1-Cycloheptyl-3-cyclohexylurea Differentiation


Without quantitative bioactivity, stability, or performance data, the rationale for selecting this specific cycloheptyl-cyclohexyl urea over its closest analogs (e.g., 1,3-dicyclohexylurea, 1-cyclohexyl-3-phenylurea, or other sEH inhibitor scaffolds) cannot be scientifically defined. The compound's distinct cycloheptyl moiety is expected to alter lipophilicity (cLogP) and target engagement compared to di-cyclohexyl analogs, a hypothesis supported by class-level research on soluble epoxide hydrolase (sEH) inhibitors [1]. However, an extensive search of the public literature and authoritative databases failed to yield any direct, quantitative comparator data—such as IC50 values, selectivity profiles, or pharmacokinetic parameters—for this specific molecule [1]. Procurement decisions are therefore based purely on chemical structural diversity rather than on demonstrated performance advantages.

Identity Confusion
This compound is sometimes incorrectly conflated with 1,3-dicyclohexylurea. The cycloheptyl ring may shift lipophilicity and target interaction, but no direct comparator data exist.
Unsupported Performance Advantage
No IC50, selectivity, or PK profiles are publicly available. Selection over cheaper or well-characterized analogs cannot be scientifically justified without experimental head-to-head data.
Class-Level Inference Only
Bioactivity hypotheses derive from sEH inhibitor class studies, not from direct measurement of this molecule. Interchangeability with other 1,3-disubstituted ureas cannot be assumed.

Quantitative Differentiation Data for 1-Cycloheptyl-3-cyclohexylurea vs Comparators


Insufficient Data for Evidence-Based Differentiation

Following an exhaustive search of primary literature, patents, and authoritative databases, no quantitative data for 1-Cycloheptyl-3-cyclohexylurea (CAS 1145-53-5) could be identified that meets the minimum criteria for comparison against a defined analog. The foundational research article on related 1,3-disubstituted ureas as sEH inhibitors by Burmistrov et al. describes the class-level synthesis and testing of cycloheptyl-containing compounds but does not provide specific comparator data for this exact molecular entity [1]. The compound is listed in chemical aggregator databases (e.g., Molbase, ChemSrc) without any associated biological or performance assay results . Consequently, no evidence item can be generated that satisfies the requirement for a clear comparator, quantitative target data, and quantitative comparator data within a defined experimental context.

Data Gap
Data to verify
No quantitative comparator data found in public literature or databases for 1-cycloheptyl-3-cyclohexylurea
Procurement cannot be evidence-based
Structural analogy to sEH inhibitor class only; compound identity may be misattributed
Data Gap Literature Deficiency Procurement Risk

Potential Application Scenarios for 1-Cycloheptyl-3-cyclohexylurea Based on Structural Analogy


Screening Deck Diversification for Soluble Epoxide Hydrolase (sEH) Drug Discovery

Based on its structural class, the compound can serve as a lipophilicity probe in sEH inhibitor screening decks. The 2019 study by Burmistrov et al. demonstrates that modifying the lipophilic region of 1,3-disubstituted ureas profoundly affects sEH inhibitory potency [1]. Including this compound, which is structurally distinct from fully aromatic or di-cyclohexyl inhibitors, may help construct structure-activity relationship (SAR) models, though its own activity remains unpublished. This is a hypothesis-driven procurement scenario, not one based on proven differentiation [1].

Corrosion Inhibitor Formulation Screening

A non-authoritative source claims utility as a corrosion inhibitor, conflating it with 1,3-dicyclohexylurea . In an industrial R&D context, the compound could be tested in a head-to-head weight loss or electrochemical impedance spectroscopy (EIS) assay against established urea-based inhibitors (e.g., 1,3-dicyclohexylurea) on mild steel in acidic media to quantify its inhibition efficiency. Currently, no such comparative data exists to prioritize it for procurement over standard alternatives .

Application
Selection Property
Validation Focus
sEH inhibitor screening deck diversification
Lipophilicity probe for SAR models
sEH inhibitory potency profiling (unpublished)
Corrosion inhibitor formulation screening
Head-to-head EIS or weight loss assay vs 1,3-dicyclohexylurea
Inhibition efficiency quantification in acidic media
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